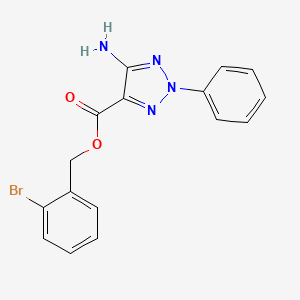![molecular formula C19H32N2O3 B6037390 2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6037390.png)
2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol, also known as DMPEA, is a chemical compound that belongs to the class of piperazine derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
科学的研究の応用
2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol has been studied for its potential applications in medicinal chemistry and neuroscience. In medicinal chemistry, 2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol has been found to exhibit antitumor activity and has been proposed as a lead compound for the development of novel anticancer agents. In neuroscience, 2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol has been investigated for its potential use as a ligand for imaging studies of the serotonergic system, which plays a critical role in mood regulation and other physiological processes.
作用機序
The exact mechanism of action of 2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in various physiological processes, including mood regulation, perception, and cognition. 2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol has been shown to induce various biochemical and physiological effects, including changes in neurotransmitter levels and receptor activity. In animal studies, 2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol has been found to increase dopamine and norepinephrine levels in the brain, which may contribute to its stimulant-like effects. 2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol has also been shown to decrease serotonin levels in the brain, which may contribute to its hallucinogenic effects.
実験室実験の利点と制限
2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely. Researchers must take appropriate precautions to ensure the safety of themselves and others when working with 2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol.
将来の方向性
There are several future directions for research on 2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol, including its potential use as a therapeutic agent for various neurological and psychiatric disorders. 2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol may also be useful for studying the mechanisms underlying the effects of other psychoactive compounds, such as hallucinogens and stimulants. Further research is needed to fully understand the pharmacological properties of 2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol and its potential applications in various fields.
Conclusion:
In conclusion, 2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol is a chemical compound with potential applications in medicinal chemistry and neuroscience. Its synthesis method has been optimized for high yields and purity, and it has been shown to exhibit antitumor activity and modulate neurotransmitter activity. 2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol has several advantages for lab experiments, but also has some limitations, including its potential toxicity. Future research on 2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol may lead to the development of novel therapeutic agents and a better understanding of the mechanisms underlying the effects of psychoactive compounds.
合成法
The synthesis of 2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol involves the reaction of 3,5-dimethoxybenzyl chloride with isobutylpiperazine in the presence of sodium hydride and ethanol. The resulting product is then reduced with sodium borohydride to yield 2-[4-(3,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol. This synthesis method has been reported in the literature by various researchers and has been optimized for high yields and purity.
特性
IUPAC Name |
2-[4-[(3,5-dimethoxyphenyl)methyl]-1-(2-methylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3/c1-15(2)12-21-7-6-20(14-17(21)5-8-22)13-16-9-18(23-3)11-19(10-16)24-4/h9-11,15,17,22H,5-8,12-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMKTYYYHOLJPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1CCO)CC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)nicotinamide](/img/structure/B6037317.png)
![3,6-diamino-2-benzoyl-4-(2-methylphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B6037325.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide](/img/structure/B6037326.png)
![2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide](/img/structure/B6037336.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6037348.png)
![1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B6037349.png)
![2-methoxy-2-phenyl-N-{1-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6037351.png)
![4-tert-butyl-N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6037355.png)
![N-(5-chloro-2-methoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6037363.png)
![N-{1-[1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B6037378.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B6037384.png)
![1-[2-(1-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B6037398.png)
![methyl 2-[({2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6037401.png)